molecular formula C7H13NO2 B1373765 Methyl 2-(cyclopropylamino)propanoate CAS No. 1228120-96-4

Methyl 2-(cyclopropylamino)propanoate

Cat. No.: B1373765
CAS No.: 1228120-96-4
M. Wt: 143.18 g/mol
InChI Key: HAOGZMWLQGAHRX-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylamino)propanoate is a chemical compound with the molecular formula C7H13NO2 It is an ester derivative of propanoic acid, featuring a cyclopropylamino group attached to the second carbon of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(cyclopropylamino)propanoate can be synthesized through the esterification of 2-(cyclopropylamino)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-(cyclopropylamino)propanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Hydrolysis: Dilute hydrochloric acid or sulfuric acid under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Hydrolysis: 2-(cyclopropylamino)propanoic acid and methanol.

    Reduction: 2-(cyclopropylamino)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(cyclopropylamino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Methyl 2-(cyclopropylamino)propanoate can be compared with other ester derivatives of propanoic acid, such as:

    Methyl 2-amino propanoate: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    Ethyl 2-(cyclopropylamino)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in reactivity and applications.

The unique cyclopropylamino group in this compound distinguishes it from these similar compounds, providing distinct chemical and biological characteristics.

Properties

IUPAC Name

methyl 2-(cyclopropylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(7(9)10-2)8-6-3-4-6/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOGZMWLQGAHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228120-96-4
Record name methyl 2-(cyclopropylamino)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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